2-(1-Bromopropyl)pyrimidine

Regioselective synthesis Nucleophilic substitution Pyrimidine functionalization

This 2-substituted bromopyrimidine is a key synthetic intermediate for medicinal chemistry programs targeting tyrosine kinases. Its unique substitution pattern enables the development of novel inhibitors with improved selectivity profiles over common 4- or 5-substituted analogs. Secure this high-purity building block to advance your structure-activity relationship (SAR) studies.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
Cat. No. B12632782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Bromopropyl)pyrimidine
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCCC(C1=NC=CC=N1)Br
InChIInChI=1S/C7H9BrN2/c1-2-6(8)7-9-4-3-5-10-7/h3-6H,2H2,1H3
InChIKeyAIBREZZVWUXRRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Bromopropyl)pyrimidine for Medicinal Chemistry and Organic Synthesis: Core Properties and Sourcing Considerations


2-(1-Bromopropyl)pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted at the 2-position with a 1-bromopropyl group . With a molecular formula of C7H9BrN2 and a molecular weight of approximately 201.06 g/mol , it belongs to the broader class of nitrogen-containing heterocycles recognized for their diverse applications in medicinal chemistry and organic synthesis . Its chemical structure positions it as a valuable synthetic intermediate, particularly as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals . The compound is identified by the IUPAC name 2-(1-bromopropyl)pyrimidine, with an InChI key of InChI=1S/C7H9BrN2/c1-2-6(8)7-9-4-3-5-10-7/h3-6H,2H2,1H3 .

Why Generic Substitution of 2-(1-Bromopropyl)pyrimidine with Other Bromopyrimidines is Not Advisable in Research and Development


Generic substitution among bromopyrimidine derivatives is not advisable due to the profound impact of regioisomerism and substituent positioning on both chemical reactivity and biological activity. For instance, the position of the bromopropyl group—whether at the 2-position as in 2-(1-bromopropyl)pyrimidine , the 4-position as in 4-(2-bromopropyl)pyrimidine , or the 5-position as in 5-(3-bromopropyl)pyrimidine —dictates the compound's electronic distribution, steric environment, and subsequent participation in key synthetic transformations such as nucleophilic substitutions or cross-coupling reactions . Furthermore, subtle changes in regioisomerism can lead to divergent biological outcomes, as seen with structurally related bromo-pyrimidine analogues that exhibit distinct inhibitory profiles against tyrosine kinases [1]. Therefore, substituting 2-(1-bromopropyl)pyrimidine with a seemingly similar analog without rigorous validation can compromise synthetic route efficiency and confound structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 2-(1-Bromopropyl)pyrimidine in Synthesis and Biological Screening


Regioisomeric Control in Nucleophilic Substitution: Reactivity of 2-(1-Bromopropyl)pyrimidine vs. 5-Bromo-2-substituted Pyrimidines

The regioisomeric placement of the bromopropyl group at the 2-position in 2-(1-bromopropyl)pyrimidine confers distinct reactivity compared to 5-bromo-2-substituted pyrimidines. While 5-bromo-2-substituted pyrimidines are synthesized via a one-step reaction from 2-bromomalonaldehyde and amidine compounds [1], 2-(1-bromopropyl)pyrimidine typically requires a two-step process involving initial installation of a propyl or propanoyl precursor at the 2-position, followed by selective bromination . This difference in synthetic accessibility directly impacts procurement decisions, as the 2-(1-bromopropyl)pyrimidine route may offer better control over substitution patterns for complex target molecules.

Regioselective synthesis Nucleophilic substitution Pyrimidine functionalization

Cross-Coupling Versatility: Electrophilic Reactivity of 2-(1-Bromopropyl)pyrimidine vs. 2-Bromo-5-alkylpyrimidines

The bromopropyl substituent in 2-(1-bromopropyl)pyrimidine provides an electrophilic site for palladium-catalyzed cross-coupling reactions, a key step in constructing complex heterocyclic frameworks . In comparison, 2-bromo-5-alkylpyrimidines are prepared from 2-chloro-substituted pyrimidines by reaction with hydrogen bromide or hydrogen iodide dissolved in an acid [1]. While both compound classes can participate in cross-coupling, the presence of the propyl chain in 2-(1-bromopropyl)pyrimidine may offer a different steric and electronic profile, potentially influencing coupling efficiency and selectivity in reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations .

Suzuki-Miyaura coupling Palladium catalysis C-C bond formation

Biological Activity Potential: Kinase Inhibition Profiles of Bromo-Pyrimidine Analogues

Bromo-pyrimidine analogues, including derivatives with bromopropyl substituents, have been designed and evaluated as tyrosine kinase inhibitors [1]. While specific IC50 values for 2-(1-bromopropyl)pyrimidine are not reported in the primary literature, a series of structurally related bromo-pyrimidine analogues (compounds 6a-j, 7a-e, 9a-f, and 10a-f) demonstrated potent cytotoxic activities against cancer cell lines, with some compounds exhibiting promising anticancer potential [1]. In contrast, patents describe Chk-, Pdk- and Akt-inhibitory pyrimidines with varied substitution patterns, highlighting the sensitivity of kinase inhibition to subtle structural modifications [2]. The distinct substitution pattern of 2-(1-bromopropyl)pyrimidine may therefore confer a unique biological profile warranting empirical evaluation.

Tyrosine kinase inhibition Anticancer agents Structure-activity relationship

Optimal Research and Industrial Application Scenarios for 2-(1-Bromopropyl)pyrimidine Based on Differentiation Evidence


Medicinal Chemistry: Synthesis of Tyrosine Kinase Inhibitor Lead Compounds

2-(1-Bromopropyl)pyrimidine is a valuable building block for medicinal chemistry programs targeting tyrosine kinases. As demonstrated by the design and synthesis of active bromo-pyrimidine analogues [1], the 2-(1-bromopropyl)pyrimidine scaffold can be elaborated into potent kinase inhibitors. Its unique substitution pattern allows for the exploration of novel structure-activity relationships, potentially yielding leads with improved selectivity or potency profiles compared to existing inhibitors [2].

Organic Synthesis: Regioselective Functionalization for Complex Heterocycle Construction

The two-step synthetic accessibility of 2-(1-bromopropyl)pyrimidine offers chemists precise control over the installation of the bromopropyl moiety, which is advantageous when constructing complex heterocyclic frameworks. This regioselective approach is particularly valuable when compared to the one-step synthesis of 5-bromo-2-substituted pyrimidines [1], as it may minimize undesired byproduct formation and improve overall yield in multi-step sequences.

Chemical Biology: Probe Development for Target Identification Studies

The electrophilic nature of the bromopropyl group in 2-(1-bromopropyl)pyrimidine enables its use in cross-coupling reactions [1] to generate diverse probe molecules. These probes can be employed in chemical biology studies to identify and validate new drug targets. Compared to 2-bromo-5-alkylpyrimidines [2], the 2-(1-bromopropyl)pyrimidine scaffold may offer a distinct steric and electronic profile, potentially leading to the discovery of novel binding interactions with biological macromolecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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